molecular formula C16H14N2O2S2 B2909122 N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-12-7

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2909122
CAS No.: 896343-12-7
M. Wt: 330.42
InChI Key: GHFYHKSVHLBYAX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzothiazole derivatives are a significant area of investigation in medicinal chemistry due to their broad spectrum of reported biological activities. Research on analogous structures has indicated potential for antimicrobial, anticancer, and enzyme inhibitory effects, making the benzothiazole core a valuable scaffold for developing new pharmacological tools . The specific properties, mechanism of action, and research applications of this compound are still being characterized by the scientific community. Researchers are encouraged to consult the current scientific literature for the latest findings. Proper safety data sheets (SDS) should be consulted before handling. This product is not for human or veterinary use.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-11-7-5-9-13-14(11)17-16(22-13)18-15(19)10-6-3-4-8-12(10)21-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFYHKSVHLBYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with 4-methoxybenzoic acid under acidic conditions.

    Introduction of the Benzamide Group: The benzothiazole intermediate is then reacted with 2-(methylthio)benzoic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary but often include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

  • ZAC Channel Modulation: N-(Thiazol-2-yl)-benzamide analogs with substituents such as 4-tert-butyl or 5-nitro on the thiazole ring demonstrate enhanced ZAC antagonist activity . Notably, methylthio groups (as in the target compound) are less polar than nitro or tert-butyl groups, which could improve membrane permeability but reduce target affinity .
  • NF-κB Activation :
    Compounds like 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) show potent NF-κB activation due to sulfonamide and dimethylphenyl groups . The target compound lacks these moieties, suggesting divergent biological targets.

Physicochemical Properties

A comparison of key derivatives is shown below:

Compound Name Substituents (Thiazole/Benzamide) Molecular Weight Melting Point (°C) Rf Value
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) None/None 255.21 190–198 0.73
N-(Benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c) None/2-Methyl 269.01 290–300 0.83
Target Compound 4-Methoxy/2-Methylthio 342.44* N/A N/A
N-(4-Phenylthiazol-2-yl)-4-chlorobenzamide None/4-Chloro 289.01 202–212 0.55

*Calculated based on molecular formula C₁₆H₁₄N₂O₂S₂.

  • Methoxy vs. Chloro Groups : The 4-methoxy group (electron-donating) likely increases solubility compared to 4-chloro derivatives but may reduce metabolic stability .
  • Methylthio vs.

Spectroscopic Characteristics

  • ¹H NMR Shifts :
    • Target Compound : The methylthio group on benzamide is expected to deshield adjacent protons, producing distinct shifts (e.g., ~2.5 ppm for SCH₃). The methoxy group on benzo[d]thiazole would show a singlet near 3.8–4.0 ppm .
    • N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide : Nitro groups cause significant downfield shifts (e.g., 8.29–8.32 ppm for aromatic protons), unlike the methoxy group in the target compound.

Tables

Table 2. ¹H NMR Chemical Shift Comparisons (Selected Protons)

Proton Position Target Compound N-(6-Aminobenzo[d]thiazol-2-yl)benzamide
Thiazole C-H ~7.4–7.6 ppm 7.44–7.55 ppm
Methoxy (OCH₃) ~3.8 ppm N/A
Methylthio (SCH₃) ~2.5 ppm N/A
Amide NH ~12.5 ppm 12.51 ppm

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O1SC_{13}H_{12}N_2O_1S with a molecular weight of approximately 252.31 g/mol. The compound features a benzothiazole moiety known for its diverse biological activities, coupled with a methylthio group that enhances its chemical properties. The methoxy substitution on the benzothiazole ring improves solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
  • Pathways Involved : It can modulate signaling pathways such as the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit key enzymes in bacterial metabolic pathways, resulting in antimicrobial effects .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting potential application in cancer therapy.

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies suggest that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival .

Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that this compound induces apoptosis through activation of the caspase pathway. This was evidenced by increased levels of cleaved caspase-3 and -9 in treated cells compared to controls. The compound also exhibited dose-dependent inhibition of cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameMolecular FormulaBiological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamideC₁₃H₁₂N₂OSAntimicrobial, anticancer
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamideC₁₃H₁₄N₂OSAntimicrobial
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamideC₁₃H₁₂N₂OSAnticancer

This table illustrates that while many benzothiazole derivatives exhibit similar activities, the specific combination of functional groups in this compound may enhance its efficacy and selectivity towards biological targets.

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